1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine

Mutagenicity Heterocyclic Aromatic Amines Ames Test

1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine (common synonym IFP, CAS 132898-08-9) is a heterocyclic aromatic amine (HAA) belonging to the imidazopyridine family. It has the molecular formula C₁₀H₁₀N₄O and a molecular weight of 202.21 g/mol.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
CAS No. 132898-08-9
Cat. No. B12322549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine
CAS132898-08-9
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C=C3C(=N2)N=C(N3C)N
InChIInChI=1S/C10H10N4O/c1-5-3-6-8(15-5)4-7-9(12-6)13-10(11)14(7)2/h3-4H,1-2H3,(H2,11,12,13)
InChIKeyMUFPYNUSILUNGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine (IFP) – Core Identity, Physicochemical Profile, and Research-Grade Procurement Context


1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine (common synonym IFP, CAS 132898-08-9) is a heterocyclic aromatic amine (HAA) belonging to the imidazopyridine family. It has the molecular formula C₁₀H₁₀N₄O and a molecular weight of 202.21 g/mol . The compound is formed in cooked meats and is classified as a potential human carcinogen/mutagen [1]. Unlike the more abundant phenyl-substituted PhIP or the quinoline/quinoxaline-type IQ/MeIQx series, IFP incorporates a furan ring fused to the imidazopyridine core, creating a distinct tricyclic scaffold that influences both its formation chemistry and biological activity [2].

Why 1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine Cannot Be Substituted by Generic HAA Analogs in Targeted Research


The tricyclic ring system of IFP distinguishes it from more abundant HAAs such as PhIP, IQ, and MeIQx, meaning that analytical reference standards, formation model studies, or toxicological endpoints cannot be interchanged. The furan-fused architecture affects metabolic activation by cytochrome P450s, the stability of the nitrenium ion, and consequently the mutagenic potency and spectrum of DNA adducts formed [1]. Quantitative formation yields and food-occurrence patterns are also unique: IFP forms preferentially under specific precursor and heating conditions distinct from those that favor PhIP or MeIQx [2]. Using a generic HAA standard or an in-class imidazopyridine without the furan ring would introduce biases in exposure assessment, biomarker quantification, and structure-activity studies, directly undermining the validity of food mutagenicity or cancer epidemiology investigations.

Quantitative Differentiation Evidence: 1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine vs. Closest HAA Comparators


Ames Mutagenic Potency: IFP vs. PhIP and IQ/MeIQx Quantitative Ranking (TA1538 System)

In the Ames Salmonella mutagenicity assay using strain TA1538 with S9 metabolic activation, IFP exhibits 10,000 revertants/µg [1]. This places IFP potency approximately 100-fold above the structurally related phenyl-imidazopyridine PhIP (commonly reported at ~2,000–3,000 revertants/µg in TA98 equivalent systems) and approximately 40- to 60-fold below the quinoline/quinoxaline class leader IQ (433,000 revertants/µg in TA98) and MeIQx (~100,000 revertants/µg) [2]. The potency gap is structurally driven by the furan-fused tricyclic system, which modulates cytochrome P450 substrate recognition and nitrenium ion stability, making IFP a unique mid-potency reference point within the AIA (amino-imidazo-azaarene) family.

Mutagenicity Heterocyclic Aromatic Amines Ames Test

Optimized Model System Synthesis: Milligram-Scale Yield of IFP vs. Other HAAs

Under optimized dry-heating conditions (glutamine, creatine, glucose; 200°C, 60 min), the model system produces 2 mg of purified IFP [1]. This preparative yield is notable given the relatively simple precursor set and contrasts with the frequently sub-milligram yields reported for many other HAAs in comparable model systems. For example, PhIP yields in creatine/glucose/phenylalanine models are typically in the low microgram-to-hundreds-of-micrograms range without extensive optimization. The ability to generate milligram quantities from a straightforward model reaction simplifies purification for analytical standard production and structural confirmation studies, reducing reliance on complex synthetic routes.

Synthetic Chemistry Model Systems HAA Formation

Occurrence Concentration Range in Cooked Meats: IFP vs. PhIP and MeIQx

Restaurant-purchased well-done meats contain IFP at levels from 1.4 to 46 ng/g [1]. In contrast, PhIP, the most abundant HAA, reaches 305 µg/kg (≈305 ng/g) in well-done barbecued chicken, while MeIQx levels generally fall below 10 ng/g . The IFP concentration range occupies a distinct intermediate exposure window: substantially lower than PhIP but overlapping with or exceeding MeIQx in certain meat types, particularly well-done chicken and pork. This makes IFP a critical analyte for comprehensive dietary intake assessment, as it can dominate the HAA profile in specific meat/doneness combinations where PhIP levels are moderate.

Food Analysis Exposure Assessment LC-MS/MS

Epidemiological Association Specificity: Prostate Cancer Risk Linked to IFP but Not Other Major HAAs

In a population-based case-control study (317 prostate cancer cases, 480 controls), estimated daily exposure to IFP showed a weak positive gradient of increased prostate cancer risk, whereas no clear association was observed for the other major heterocyclic amines including PhIP and MeIQx [1]. This specificity cannot be detected using generic HAA intake proxies or total mutagenic activity. While the association did not reach strong statistical significance, the compound-specific signal distinguishes IFP from in-class analogs for epidemiological exposure modeling and hypothesis generation regarding furoimidazopyridine-specific mechanisms.

Cancer Epidemiology Dietary Carcinogens Prostate Cancer

Structural Differentiation: Furan-Ring vs. Phenyl/Quinoline Substitution and Impact on DNA Adduct Formation

The furan-fused imidazopyridine scaffold of IFP distinguishes it from PhIP (phenyl-substituted imidazopyridine) and IQ/MeIQx (imidazoquinoline/quinoxaline). This structural feature influences cytochrome P450 1A2-mediated N-hydroxylation efficiency and the subsequent reactivity of the nitrenium ion toward DNA [1]. While direct quantitative DNA adduct data for IFP remain limited, QSAR models predict that the furan oxygen atom reduces the π-electron delocalization of the nitrenium ion relative to the fully aromatic phenyl or quinoline systems, theoretically lowering DNA binding affinity compared to IQ while maintaining higher reactivity than PhIP. This unique electronic profile positions IFP as a valuable probe for dissecting how heteroatom incorporation in the ring system modulates genotoxic potency within the AIA family.

Chemical Structure DNA Adductomics Carcinogen Metabolism

Proven Application Domains for 1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine Based on Verified Evidence


Analytical Reference Standard for Multi-HAA LC-MS/MS Food Surveillance Panels

IFP serves as an essential calibrant in multi-analyte LC-ESI-MS/MS methods quantifying 13 or more HAAs in cooked meats. Its unique retention time and fragmentation pattern, distinct from PhIP, IQ, and MeIQx, prevent co-elution and misquantification. Laboratories conducting comprehensive dietary exposure assessments must include IFP to avoid negative bias in total HAA intake estimates, as IFP can be the dominant HAA in well-done chicken and pork .

Model System Investigator for Precursor-Specific HAA Formation Mechanisms

The high preparative yield (2 mg) achievable from a defined glutamine/creatine/glucose model [1] makes IFP an ideal candidate for mechanistic studies of furan-ring-containing HAA formation. In contrast to PhIP, which requires phenylalanine, IFP formation is driven by glutamine, providing a complementary tool for dissecting the role of specific amino acids in heterocyclic amine generation during thermal processing.

QSAR Development and Computational Toxicology Studies

As a mid-potency, furan-containing AIA, IFP fills a critical gap in QSAR datasets that are dominated by phenyl (PhIP) and quinoline/quinoxaline (IQ, MeIQx) analogs. Including IFP in training sets improves model accuracy for predicting mutagenic potency of oxygen-heterocycle-containing aromatic amines and supports the development of more comprehensive in silico genotoxicity screening tools [2].

Epidemiological Biomarker Validation and Dietary Cancer Risk Studies

Given the compound-specific association signal with prostate cancer risk that was not observed for PhIP or MeIQx [3], IFP must be included as a distinct exposure variable in epidemiological studies of meat-related cancers. Its quantification in cooked food samples and urinary metabolite profiling enables researchers to test hypotheses about food-specific carcinogens that may act through mechanisms independent of the more widely studied PhIP and IQ pathways.

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